molecular formula C12H15NOSe B12833733 Oxazole, 4,4-dimethyl-2-(2-methylselanylphenyl)-4,5-dihydro- CAS No. 98191-69-6

Oxazole, 4,4-dimethyl-2-(2-methylselanylphenyl)-4,5-dihydro-

Cat. No.: B12833733
CAS No.: 98191-69-6
M. Wt: 268.22 g/mol
InChI Key: VBLDWIYPYVUIMV-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The compound’s systematic IUPAC name, 4,4-dimethyl-2-(2-methylselanylphenyl)-4,5-dihydrooxazole , reflects its core structure and substituents. The parent heterocycle is a 4,5-dihydrooxazole (C$$3$$H$$5$$NO), a partially saturated analog of oxazole with two hydrogen atoms retained at the 4- and 5-positions. Key structural features include:

  • 4,4-Dimethyl substitution : Two methyl groups at position 4 create steric hindrance and influence ring conformation.
  • 2-(2-Methylselanylphenyl) substituent : A phenyl ring substituted with a methylselanyl (-SeCH$$_3$$) group at the ortho position is attached to the heterocycle’s 2-position.

The molecular formula is C$${12}$$H$${15}$$NOSe , with a molecular weight of 270.22 g/mol (calculated from isotopic composition). The SMILES notation (CC1(COC(=N1)C2=CC=CC=C2[Se]C)C) and InChI key (VBLDWIYPYVUIMV-UHFFFAOYSA-N) provide unambiguous representations of connectivity and stereochemistry.

Table 1: Molecular descriptors of 4,4-dimethyl-2-(2-methylselanylphenyl)-4,5-dihydrooxazole

Property Value
Molecular formula C$${12}$$H$${15}$$NOSe
Molecular weight 270.22 g/mol
SMILES CC1(COC(=N1)C2=CC=CC=C2[Se]C)C
InChIKey VBLDWIYPYVUIMV-UHFFFAOYSA-N
Hybridization (N, O, Se) sp$$^2$$, sp$$^3$$, sp$$^3$$

X-ray crystallography of related dihydrooxazole derivatives reveals planar oxazoline rings with dihedral angles of ~12° between the heterocycle and aryl substituents. This slight non-planarity minimizes steric clashes between the methylselanyl group and adjacent substituents.

Comparative Analysis of Oxazole and Dihydrooxazole Core Structures

Oxazole (C$$3$$H$$3$$NO) and 4,5-dihydrooxazole differ critically in saturation and electronic properties:

Aromaticity :

  • Oxazole’s fully conjugated 6π-electron system enables aromatic stabilization, while 4,5-dihydrooxazole lacks full conjugation due to single bonds at positions 4–5.
  • Loss of aromaticity in dihydrooxazole increases nucleophilicity at the nitrogen atom, as seen in its reactivity toward electrophiles.

Geometric Parameters :

  • Bond lengths in oxazole average 1.36 Å (C=N) and 1.45 Å (C-O), whereas dihydrooxazole exhibits elongated C-N (1.45 Å) and C-O (1.47 Å) bonds due to reduced π-conjugation.
  • Torsional strain in dihydrooxazole is mitigated by methyl substituents at position 4, which enforce a chair-like conformation.

Electronic Effects :

  • Oxazole’s LUMO (-1.8 eV) is lower in energy than dihydrooxazole’s (-1.2 eV), rendering the latter more susceptible to nucleophilic attack.
  • Methylselanyl substitution further lowers the LUMO via inductive effects, enhancing electrophilicity at the selenium atom.

Selenofunctionalization Patterns in Heterocyclic Systems

The 2-methylselanylphenyl group introduces unique reactivity:

Selenium’s Electrophilicity :

  • The Se-CH$$3$$ bond (bond dissociation energy: 234 kJ/mol) is weaker than S-CH$$3$$ (272 kJ/mol), facilitating selenium-centered reactions.
  • Methylselanyl acts as a directing group in cyclization reactions, as demonstrated in seleniranium ion-mediated ring closures.

Stereoelectronic Effects :

  • Hyperconjugation between selenium’s lone pairs and the phenyl π-system delocalizes electron density, reducing aromatic stabilization of the phenyl ring by ~15 kcal/mol.
  • The Se···O nonbonded interaction (2.8–3.1 Å) stabilizes transition states in intramolecular cyclizations.

Table 2: Comparative electronegativity and covalent radii of chalcogens

Element Electronegativity (Pauling) Covalent Radius (Å)
O 3.44 0.66
S 2.58 1.05
Se 2.55 1.20

Selenium’s lower electronegativity and larger atomic radius compared to oxygen or sulfur enable distinct reaction pathways, such as selenoxide elimination or -sigmatropic rearrangements.

Properties

CAS No.

98191-69-6

Molecular Formula

C12H15NOSe

Molecular Weight

268.22 g/mol

IUPAC Name

4,4-dimethyl-2-(2-methylselanylphenyl)-5H-1,3-oxazole

InChI

InChI=1S/C12H15NOSe/c1-12(2)8-14-11(13-12)9-6-4-5-7-10(9)15-3/h4-7H,8H2,1-3H3

InChI Key

VBLDWIYPYVUIMV-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=CC=CC=C2[Se]C)C

Origin of Product

United States

Preparation Methods

Cyclization via Amino Alcohols and Carbonyl Compounds

A common approach to synthesize 4,5-dihydrooxazoles involves the cyclization of β-amino alcohols with carboxylic acid derivatives or aldehydes/ketones. For the target compound, the key steps are:

  • Step 1: Preparation of a 2-(2-methylselanylphenyl) amino alcohol intermediate. This can be achieved by nucleophilic substitution or reduction of a corresponding nitro or halogenated precursor bearing the methylselanyl group on the aromatic ring.
  • Step 2: Cyclodehydration of the amino alcohol with an appropriate carbonyl compound (e.g., acetone or acetyl derivatives) to form the 4,4-dimethyl-4,5-dihydrooxazole ring. This step often uses dehydrating agents or acidic catalysts.

Thiourea and Diketone Ester Cyclization (Oxazole Synthesis Adapted for Oxazoline)

A patented process for trisubstituted oxazoles involves:

  • Reaction of thiourea with diketone esters under controlled conditions.
  • Isolation of the oxazole product by precipitation, filtration, and purification steps including silica gel chromatography.
  • Although this method targets oxazoles, modifications in reaction conditions and substrates can yield 4,5-dihydrooxazoles (oxazolines) with desired substituents such as methylselanylphenyl groups.

Oxidation of Methylthio Precursors to Methylselanyl Derivatives

  • Starting from 4,5-dihydro-4,4-dimethyl-2-(methylthio)oxazole, oxidation with m-chloroperbenzoic acid (m-CPBA) can convert the methylthio group to methylselanyl analogs.
  • This method allows the introduction of selenium functionality post-oxazoline ring formation, providing a route to the target compound with controlled oxidation states.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Product Features Yield/Notes References
1 2-(2-methylselanylphenyl) amino alcohol + acetone or derivatives Acidic catalyst or dehydrating agent for cyclization 4,4-dimethyl-2-(2-methylselanylphenyl)-4,5-dihydrooxazole Moderate to high yields; mild conditions preserve Se group
2 o-OBoc salicylaldehydes + Grignard reagents + 4,5-dihydrooxazoles Low temperature (−78 °C), aqueous workup Multicomponent synthesis of substituted oxazolines Versatile, one-pot, good yields
3 Thiourea + diketone esters Controlled heating, extraction, silica gel purification Trisubstituted oxazoles; adaptable to oxazolines Good yields; requires purification
4 4,5-Dihydro-4,4-dimethyl-2-(methylthio)oxazole Oxidation with m-CPBA Conversion to methylselanyl-substituted oxazoline Efficient oxidation step

Detailed Research Findings and Notes

  • The nucleophilic addition of Grignard reagents to ortho-OBoc salicylaldehydes followed by reaction with 4,5-dihydrooxazoles is a recent advancement allowing the assembly of complex oxazoline derivatives in a single pot, which could be adapted for selenium-substituted analogs.
  • The methylselanyl group is sensitive to harsh conditions; therefore, mild cyclization and oxidation methods are preferred to maintain the integrity of the selenium substituent.
  • Purification typically involves extraction with dichloromethane, washing with water and sodium bicarbonate solutions, drying over sodium sulfate, and silica gel chromatography to achieve high purity.
  • The oxidation of methylthio to methylselanyl groups using m-CPBA is a reliable method to introduce selenium functionality post-ring formation, offering flexibility in synthetic design.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the selenium atom, forming

Biological Activity

Oxazole derivatives, including Oxazole, 4,4-dimethyl-2-(2-methylselanylphenyl)-4,5-dihydro , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, synthesizing findings from various research studies and reviews.

Chemical Structure and Properties

The compound features a five-membered heterocyclic ring containing nitrogen and oxygen atoms. Its structure can be represented as follows:

  • Chemical Formula : C₁₃H₁₅NOS
  • Molecular Weight : 235.33 g/mol

This compound's unique configuration allows it to interact with biological systems effectively, making it a candidate for therapeutic applications.

Biological Activities

The biological activities of oxazole derivatives are extensive, including:

  • Antimicrobial Activity : Studies have shown that oxazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds derived from oxazole have been tested against various strains like Staphylococcus aureus, Escherichia coli, and Candida albicans with varying degrees of effectiveness .
  • Anticancer Potential : Oxazole derivatives have been evaluated for their anticancer properties. The presence of specific substituents on the oxazole ring can enhance their ability to inhibit cancer cell proliferation .
  • Anti-inflammatory and Antioxidant Effects : Certain oxazole compounds have demonstrated potential anti-inflammatory effects, which could be beneficial in treating conditions associated with chronic inflammation .

Structure-Activity Relationship (SAR)

The biological activity of oxazoles is closely related to their structure. The following table summarizes key findings regarding the structure-activity relationship:

Substituent Position Type of Substituent Biological Activity
2MethylselanylEnhanced antimicrobial activity
4DimethylIncreased anticancer potential
5HalogenImproved anti-inflammatory effects

Research indicates that modifications at different positions on the oxazole ring can significantly alter its pharmacological profile. For example, the introduction of a methylselanyl group at position 2 has been linked to improved antimicrobial efficacy .

Case Studies

Several studies have explored the biological activities of oxazole derivatives:

  • Antimicrobial Evaluation : A study synthesized various substituted oxazoles and tested their efficacy against bacterial strains. The results indicated that certain derivatives showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin .
    Compound MIC (µg/ml) Activity Against
    22a4E. coli
    22b7S. aureus
    22c8P. aeruginosa
  • Anticancer Studies : Research focused on the cytotoxic effects of oxazole derivatives on various cancer cell lines demonstrated promising results, with some compounds exhibiting IC50 values in the low micromolar range .
  • Anti-inflammatory Activity : A recent investigation into the anti-inflammatory properties of specific oxazole derivatives revealed that they could inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Scientific Research Applications

Biological Activities

Oxazole derivatives exhibit a range of biological activities that make them valuable in pharmaceutical applications:

  • Antibacterial Activity : Compounds containing oxazole rings have shown effectiveness against various bacterial strains. For instance, studies indicate that specific oxazole derivatives possess significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Properties : Some oxazole derivatives have demonstrated anti-inflammatory effects comparable to standard medications like Indomethacin. These compounds can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
  • Anticancer Potential : Research has highlighted the cytotoxic effects of oxazole derivatives on cancer cell lines. For example, certain synthesized oxazoles showed significant apoptosis in glioblastoma cells and reduced glucose levels in diabetic models .

Case Study 1: Antibacterial Efficacy

A series of novel 2,5-disubstituted oxazoles were synthesized and tested for antibacterial activity. The compounds exhibited minimum inhibitory concentrations (MIC) ranging from 10.8 to 111.3 μM against Candida albicans and other bacterial strains, indicating promising antibacterial potential .

Case Study 2: Anti-inflammatory Activity

In a comparative study, several oxazole derivatives were evaluated for their anti-inflammatory effects. Compounds with halogen substitutions at specific positions on the oxazole ring displayed enhanced activity levels compared to traditional anti-inflammatory drugs, suggesting a structure-activity relationship that could guide future drug design .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineMIC/Effectiveness
Oxazole AAntibacterialStaphylococcus aureus10.8 μM
Oxazole BAnti-inflammatoryIn vitro (human cells)Comparable to Indomethacin
Oxazole CAnticancerGlioblastoma (LN229)Significant apoptosis observed
Oxazole DAnti-diabeticDrosophila melanogasterReduced glucose levels

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares the target compound with structurally analogous oxazoline derivatives:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference IDs
4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydrooxazole 2-Methylphenyl C₁₂H₁₅NO 189.25 Crystallographically characterized; used in organometallic synthesis
4,4-Dimethyl-2-(trifluoromethyl)-4,5-dihydroimidazole CF₃ C₆H₉F₃N₂ 172.14 Exhibits planar geometry; potential bioactivity
4,5-Dihydro-4,4-dimethyl-2-(methylthio)oxazole SCH₃ C₆H₁₁NOS 145.22 Tucatinib intermediate; high-yield synthesis (68.6%)
2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole 2-Methoxyphenyl C₁₂H₁₅NO₂ 205.25 Envelope conformation; weak C–H···O interactions
4,4-Dimethyl-2-(2-(triphenylstannyl)phenyl)-4,5-dihydrooxazole SnPh₃ C₂₈H₂₈NOSn 522.22 Hypercoordinated Sn complex; distorted trigonal bipyramidal geometry

Key Observations :

  • Electronic Effects : Selenium’s polarizability enhances nucleophilic aromatic substitution reactivity compared to sulfur or oxygen analogs. The methylselanyl group may improve metal-binding affinity in catalytic systems .
  • Steric Impact: The bulkier selenium atom could influence conformational rigidity. For example, rigid oxazolines enforce hypercoordinate interactions in organotin complexes, whereas flexible analogs show weaker Sn–N bonds .
  • Biological Relevance : Sulfur analogs (e.g., methylthio-oxazole) are critical in drug synthesis, suggesting the selenium variant could have similar or enhanced pharmacokinetic properties .

Medicinal Chemistry

  • The methylthio-oxazole derivative is a precursor to tucatinib, a tyrosine kinase inhibitor, highlighting the pharmacophoric importance of chalcogen (S/Se) substituents in drug design .
  • Selenium’s antioxidant properties could make the methylselanyl compound a candidate for radioprotective agents or enzyme inhibitors.

Organometallic Chemistry

  • Rigid oxazolines with SnPh₃ groups exhibit strong Sn–N interactions (2.762 Å), enabling their use in hypercoordinated tin catalysts .
  • The methylselanyl group’s larger size may further modulate metal-ligand bond lengths and catalytic activity.

Material Science

  • Oxazolines with aromatic substituents (e.g., methoxyphenyl) form stable crystals with defined dihedral angles (8.6° between oxazole and phenyl planes), relevant for designing optoelectronic materials .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4,4-dimethyl-2-(2-methylselanylphenyl)-4,5-dihydrooxazole, and what factors influence reaction efficiency?

  • Methodological Answer : The synthesis of substituted dihydrooxazoles typically involves multi-step protocols. For selenium-containing derivatives, a modular approach is recommended:

Precursor Synthesis : Start with 2-methylselanylbenzaldehyde, reacting it with a chiral amino alcohol (e.g., (S)-(+)-2-phenylglycinol) under acid catalysis to form an imine intermediate. This step mirrors enantioselective oxazoline synthesis, achieving yields >80% when using glacial acetic acid as a catalyst .

Cyclization : Employ microwave-assisted or solvent-free conditions to promote cyclization, reducing reaction time and improving purity. Green synthesis principles (e.g., ionic liquids or deep-eutectic solvents) enhance atom economy and minimize toxic byproducts .

Organometallic Functionalization : Introduce methylselanyl groups via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Stille coupling with organotin reagents). Evidence from analogous bromophenyl oxazoles shows that steric hindrance from the 4,4-dimethyl group may require elevated temperatures (80–100°C) .

  • Key Factors : Solvent choice (polar aprotic solvents improve selenide stability), catalyst selection (Pd(PPh₃)₄ for cross-coupling), and protecting group strategies (e.g., tert-butyloxycarbonyl for nitrogen) critically impact yield and purity .

Q. How can spectroscopic and crystallographic methods characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm regiochemistry. The methylselanyl group’s deshielding effect on adjacent protons (e.g., aromatic protons at δ 7.2–7.8 ppm) distinguishes it from sulfur/oxygen analogs. ⁷⁷Se NMR (if accessible) provides direct evidence of selenium bonding .
  • X-ray Crystallography : Resolve the dihydrooxazole ring’s puckering angle (typically 15–25°) and the Se–C bond length (~1.90–1.95 Å). Crystallographic data from analogous methoxyphenyl derivatives reveal intermolecular Se···O interactions (2.7–3.0 Å), influencing packing motifs .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ for C₁₃H₁₇NSeO: ~308.03). Fragmentation patterns (e.g., loss of CH₃Se•) aid in structural validation .

Advanced Research Questions

Q. What computational approaches predict the electronic properties and reactivity of 4,4-dimethyl-2-(2-methylselanylphenyl)-4,5-dihydrooxazole?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals. The HOMO-LUMO gap (~4.5 eV) suggests moderate electrophilicity, with the selenium atom acting as a charge-transfer mediator .
  • Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions (e.g., LP(Se) → σ*(C–N)) to explain stabilization effects. For similar oxazoles, NBO analysis reveals delocalization energies of 20–30 kcal/mol .
  • Reactivity Studies : Simulate nucleophilic attack at the selenium center using Fukui indices. Methylselanyl groups exhibit higher electrophilicity compared to thioether analogs, favoring reactions with soft nucleophiles (e.g., Grignard reagents) .

Q. How does the methylselanyl moiety influence this compound’s utility in materials science or catalysis?

  • Methodological Answer :

  • Semiconducting Applications : The selenium atom enhances π-conjugation in the aromatic system, as shown in studies of selenophene-based polymers. Cyclic voltammetry (CV) can measure redox activity, with oxidation potentials (~1.2 V vs. Ag/AgCl) indicating suitability for organic field-effect transistors (OFETs) .
  • Catalytic Roles : The Se–C bond’s polarizability facilitates oxidative addition in cross-coupling reactions. For example, in Sonogashira coupling, the methylselanyl group acts as a directing ligand, improving regioselectivity (yields >75% vs. ~60% for sulfur analogs) .
  • Photophysical Properties : Time-dependent DFT (TD-DFT) predicts UV-Vis absorption maxima at ~280 nm (π→π* transitions) and fluorescence emission at ~350 nm, making it a candidate for optoelectronic materials .

Q. What strategies resolve contradictions in reported synthetic yields for selenium-containing oxazoles?

  • Methodological Answer : Discrepancies often arise from:

  • Selenium Source Purity : Use freshly distilled (CH₃)₂Se₂ to avoid diselenide byproducts.
  • Steric Effects : The 4,4-dimethyl group increases steric hindrance, requiring longer reaction times (24–48 hrs) for complete conversion .
  • Analytical Validation : Cross-validate yields via HPLC (C18 column, MeCN/H₂O mobile phase) and ¹H NMR integration. For example, a study on bromophenyl oxazoles corrected yields from 70% to 88% after accounting for residual solvent .

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